6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
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Overview
Description
N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine is a synthetic organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6th position and an amine group linked to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrimidine and 3,4,5-trimethoxyaniline as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The 6-chloropyrimidine is reacted with 3,4,5-trimethoxyaniline under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the aromatic ring.
Substitution: Substituted products with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloropyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)amine
- N-(6-Chloropyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)amine
- N-(6-Chloro-2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine
Uniqueness
N-(6-Chloro-4-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)amine is unique due to the specific positioning of the chlorine atom on the pyrimidine ring and the presence of the trimethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14ClN3O3 |
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Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-4-8(5-10(19-2)13(9)20-3)17-12-6-11(14)15-7-16-12/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
GMEAIURCUJQVAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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